Home > Products > Screening Compounds P116132 > hemoglobin Birmingham
hemoglobin Birmingham - 130299-53-5

hemoglobin Birmingham

Catalog Number: EVT-1522109
CAS Number: 130299-53-5
Molecular Formula: C5H8O3S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Hemoglobin Birmingham involves genetic mutations that affect the normal production of hemoglobin proteins. The specific mutation leading to this variant can be studied through various methodologies, including:

  • Transgenic Mouse Models: Research has utilized transgenic mice expressing human globin genes to analyze the functional aspects of mutated hemoglobins. These models help in understanding the synthesis and regulation of fetal and adult hemoglobins .
  • High-Performance Liquid Chromatography (HPLC): This technique is employed to separate and analyze different hemoglobin chains, allowing researchers to quantify the presence of abnormal hemoglobins like Hemoglobin Birmingham in erythrocyte samples .

These methods provide insights into how mutations alter the synthesis pathways of hemoglobin and contribute to the phenotypic variations observed in patients.

Molecular Structure Analysis
  • Altered Oxygen Affinity: The substitution at position 120 can influence the oxygen-binding capacity of the hemoglobin molecule. The p50 value, which indicates the partial pressure of oxygen at which hemoglobin is 50% saturated, may vary compared to normal hemoglobin .
  • Structural Dynamics: Hemoglobins exist in two primary conformations: the tense (T) state and the relaxed (R) state. The mutation may shift the equilibrium between these states, impacting oxygen release and delivery to tissues .

Data from studies indicate that Hemoglobin Birmingham may exhibit distinct biochemical properties compared to normal adult hemoglobin, affecting its interaction with oxygen and other ligands.

Chemical Reactions Analysis

Hemoglobin Birmingham undergoes several chemical reactions that are crucial for its role in oxygen transport:

Technical details regarding these reactions often involve spectroscopic methods to analyze binding affinities and reaction kinetics under various physiological conditions.

Mechanism of Action

The mechanism of action for Hemoglobin Birmingham primarily revolves around its altered ability to bind and release oxygen:

  • Cooperative Binding: The binding of oxygen molecules induces conformational changes that enhance further oxygen binding—a phenomenon known as cooperative binding. Variants like Hemoglobin Birmingham may exhibit altered cooperativity due to structural changes from mutations.
  • Influence on Blood Oxygen Levels: The modified oxygen affinity can lead to either increased or decreased availability of oxygen at cellular levels, depending on physiological conditions such as pH and carbon dioxide concentration .

Data from studies indicate that individuals with Hemoglobin Birmingham may experience varying degrees of hypoxia or other related symptoms due to these alterations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Hemoglobin Birmingham differ from those of normal hemoglobins:

  • Solubility: Variants may exhibit differences in solubility profiles, impacting their behavior in blood.
  • Stability: The stability of Hemoglobin Birmingham under physiological conditions can be affected by temperature, pH, and ionic strength.

Relevant data indicate that these properties can influence clinical outcomes for individuals carrying this variant .

Applications

Hemoglobin Birmingham has several scientific applications:

  • Clinical Diagnostics: Understanding this variant aids in diagnosing hemoglobinopathies through electrophoresis and HPLC techniques.
  • Research on Oxygen Transport: Studies involving Hemoglobin Birmingham contribute to broader research on oxygen transport mechanisms and therapeutic strategies for related disorders.
  • Transgenic Studies: Transgenic models expressing this variant help elucidate the molecular mechanisms underlying various hematological conditions .
Introduction to Hemoglobin Birmingham

Hemoglobin Birmingham represents a rare unstable hemoglobin variant resulting from a complex molecular alteration in the β-globin chain. First documented in 1990, this variant causes clinically significant hemolytic anemia due to premature red blood cell destruction. Unlike thalassemias (quantitative hemoglobin production defects), Hemoglobin Birmingham is categorized among qualitative structural hemoglobinopathies where an abnormal protein structure compromises hemoglobin stability and function [6] [9]. Its study offers critical insights into genotype-phenotype correlations in hemoglobin disorders and exemplifies how small genetic alterations can provoke severe hematological consequences.

Historical Discovery and Nomenclature of Hemoglobin Birmingham

The identification of Hemoglobin Birmingham was reported in a seminal 1990 study published in the journal Blood. Researchers characterized this variant in an African American adult male presenting with severe hemolytic anemia. The name "Birmingham" follows the established convention of naming hemoglobin variants after their city or place of discovery—in this case, Birmingham, Alabama, USA [9].

Molecular characterization revealed a nine-nucleotide deletion within the β-globin gene (HBB). This deletion spanned codons 141 to 144, precisely eliminating the DNA sequence coding for the amino acids Leu-Ala-His-Lys at positions 141–144 of the β-globin chain. Remarkably, this deletion created a new triplet codon (CAG) from residual nucleotides (the 'C' from codon 141 and the 'AG' from codon 144), leading to the insertion of a single glutamine (Gln) residue in place of the four deleted amino acids [1] [9]. This molecular lesion (β141-144Leu-Ala-His-Lys→Gln) defines Hemoglobin Birmingham.

Table 1: Molecular Pathology of Hemoglobin Birmingham

FeatureDetail
Discovery Year1990
Place of DiscoveryBirmingham, Alabama, USA
Reported PatientAdult Black Male with severe hemolytic anemia
Affected GeneHBB (Beta-globin gene)
Nucleotide Change9-nucleotide deletion (codons 141-144)
Amino Acid ChangeDeletion: Leu141, Ala142, His143, Lys144; Insertion: Gln
Protein Notationβ141-144Leu-Ala-His-Lys→Gln
Primary ConsequenceProfound hemoglobin instability → Hemolytic Anemia

Classification Within Hemoglobin Variants: Alpha vs. Beta Chain Anomalies

Hemoglobin Birmingham is distinctly classified within the spectrum of hemoglobinopathies based on its molecular pathology and biochemical behavior:

  • Structural Variant (Qualitative Abnormality): Hemoglobin Birmingham arises from a mutation altering the amino acid sequence of the globin chain, placing it within the category of structural hemoglobin variants. This contrasts with thalassemias (e.g., α-thalassemia, β-thalassemia), which are quantitative disorders characterized by reduced or absent synthesis of structurally normal globin chains [6] [2].
  • Beta-Chain Abnormality: The mutation occurs in the HBB gene on chromosome 11, affecting the β-globin chain. Consequently, Hemoglobin Birmingham is a β-chain variant. This distinguishes it from α-chain variants (e.g., Hb Hasharon, Hb Q-India) resulting from mutations in the HBA1 or HBA2 genes on chromosome 16 [6] [8].
  • Unstable Hemoglobin: The deletion of four amino acids near the C-terminus (residues 141-144) and their replacement by a single Gln residue critically disrupts the tertiary structure and solubility of the hemoglobin molecule. This region is vital for stabilizing the hemoglobin tetramer. The resulting protein is prone to denaturation and precipitation within red blood cells, forming Heinz bodies. These inclusions damage the red cell membrane, leading to extravascular hemolysis (removal by the spleen) and intravascular hemolysis [6] [9] [1].
  • Non-Sickling Variant: Unlike Hb S (sickle hemoglobin), Hemoglobin Birmingham does not polymerize under low oxygen tension to cause sickling. Its primary pathology is instability-induced hemolysis.

Table 2: Classification of Hemoglobin Birmingham Relative to Other Hemoglobinopathies

Classification CriterionCategoryHemoglobin BirminghamCommon Examples for Comparison
Type of DefectQualitative (Structural)YesHbS, HbC, HbE
Quantitative (Thalassemia)Noβ-thalassemia, α-thalassemia
Affected Globin ChainAlpha (α)-chainNoHb G-Philadelphia, Hb Hasharon
Beta (β)-chainYesHbS, HbC, HbE
Primary PathophysiologySicklingNoHbS (Sickle Cell Disease)
InstabilityYes (Primary Pathology)Hb Köln, Hb Hammersmith
Altered Oxygen AffinityNo (Instability dominates)Hb Chesapeake (High affinity), Hb Kansas (Low affinity)
Inheritance PatternAutosomal CodominantYesAll structural hemoglobin variants

Global Prevalence and Ethnic Distribution Patterns

Hemoglobin Birmingham is recognized as an exceedingly rare variant. Since its initial discovery in 1990, only a handful of cases have been documented in the scientific literature. The true global prevalence remains unknown due to its rarity and likely underdiagnosis, particularly in regions with limited access to specialized hematological and genetic testing [9] [1].

  • Initial Case and Ethnic Association: The index case was identified in an individual of African American descent. This suggests a potential occurrence within populations with African ancestry, possibly arising from a founder mutation or spontaneous mutation event within this genetic background [9].
  • Potential Distribution: Given the history of migration, the variant could theoretically be present, albeit extremely rarely, in populations of the African diaspora (e.g., Caribbean, UK, other parts of the Americas). However, no confirmed cases outside the original report have been widely published.
  • Contrast with Common Hemoglobinopathies: Its rarity stands in stark contrast to highly prevalent hemoglobinopathies:
  • Sickle Cell Trait/Disease (HbS): Highly prevalent in individuals of African, Mediterranean, Middle Eastern, and Indian ancestry (e.g., up to 25% in parts of sub-Saharan Africa) [3] [6].
  • Hemoglobin C (HbC): Primarily found in West Africa (e.g., prevalence of 10-15% in parts of Burkina Faso, Mali, Northern Ghana) [6].
  • Hemoglobin E (HbE): Highly prevalent in Southeast Asia (e.g., carrier rates up to 50-60% in parts of Cambodia, Thailand, Laos) [2] [6].
  • Thalassemias: α-thalassemia highly prevalent in Southeast Asia, Southern China, Mediterranean; β-thalassemia highly prevalent in Mediterranean, Middle East, Central Asia, Indian subcontinent, Southeast Asia [2] [3] [7].
  • Detection Challenges: Routine hemoglobinopathy screening techniques like Hb electrophoresis or HPLC (High-Performance Liquid Chromatography) might detect an abnormal fraction suggestive of an unstable hemoglobin like Birmingham. However, definitive diagnosis requires molecular genetic analysis (e.g., DNA sequencing, specific PCR-based assays) to identify the characteristic 9-bp deletion in the HBB gene. This level of testing is not universally available, contributing to under-ascertainment [6] [4].
  • Public Health Significance: While Hemoglobin Birmingham itself is not a public health burden due to its rarity, its study contributes to the broader understanding of unstable hemoglobins and the molecular mechanisms underlying hemolytic anemia. It underscores the vast diversity of hemoglobin variants and the importance of specialized diagnostics in evaluating rare hematological disorders.

Table 3: Prevalence Context of Hemoglobin Disorders

Hemoglobin DisorderKey Geographic Regions of High PrevalenceEstimated Carrier Frequency in High Prevalence RegionsNotes
Sickle Cell Trait (HbAS)Sub-Saharan Africa, Central India, Saudi Arabia, Greece, Turkey5% to 30% (up to 40% regionally) [2] [3]~300 million carriers globally
Hemoglobin C (HbAC/CC)West Africa (Burkina Faso, Mali, N. Ghana, Ivory Coast)10% to 25% (trait) [6]Often co-occurs with HbS trait
Hemoglobin E (HbAE/EE)Southeast Asia (Cambodia, Thailand, Laos, Vietnam, NE India, Bangladesh)30% to 60% (trait) [2] [6]HbE/β-thalassemia is a major public health issue
β-Thalassemia TraitMediterranean, Middle East, Central & South Asia, SE Asia1% to 20% [2] [3]~80-90 million carriers globally
α-Thalassemia TraitSoutheast Asia, Southern China, Mediterranean, Middle East, Africa5% to 40% (up to 60-70% regionally) [2]Wide spectrum from silent carrier to HbH disease
Hemoglobin BirminghamInitially described in USA (African Descent)Extremely Rare (Single documented case/family)Requires molecular confirmation

Properties

CAS Number

130299-53-5

Product Name

hemoglobin Birmingham

Molecular Formula

C5H8O3S2

Synonyms

hemoglobin Birmingham

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.